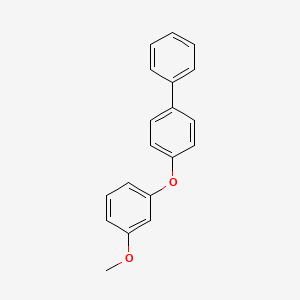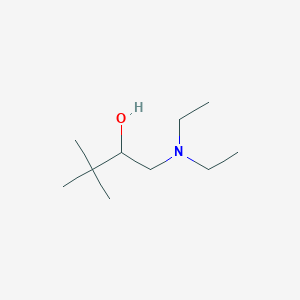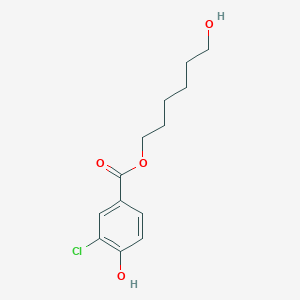![molecular formula C14H24N2O B12556756 5-{[2-(4-Amino-3-methylphenyl)ethyl]amino}pentan-1-OL CAS No. 142644-91-5](/img/structure/B12556756.png)
5-{[2-(4-Amino-3-methylphenyl)ethyl]amino}pentan-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-{[2-(4-Amino-3-methylphenyl)ethyl]amino}pentan-1-OL is an organic compound with a complex structure that includes both amine and alcohol functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[2-(4-Amino-3-methylphenyl)ethyl]amino}pentan-1-OL typically involves multi-step organic reactions. One common method includes the alkylation of 4-amino-3-methylphenyl with 2-bromoethylamine, followed by the reduction of the resulting intermediate to yield the desired compound. The reaction conditions often require the use of solvents like ethanol or methanol and catalysts such as palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
5-{[2-(4-Amino-3-methylphenyl)ethyl]amino}pentan-1-OL can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the amino group or convert the alcohol group to an alkane using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and mild oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Ketones, aldehydes.
Reduction: Alkanes, amines.
Substitution: Various substituted amines and alcohols.
Scientific Research Applications
5-{[2-(4-Amino-3-methylphenyl)ethyl]amino}pentan-1-OL has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including its effects on enzymes and cellular pathways.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-{[2-(4-Amino-3-methylphenyl)ethyl]amino}pentan-1-OL involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
5-Amino-3-methylpentan-1-ol: A structurally similar compound with a simpler structure.
2-(4-Amino-3-methylphenyl)ethylamine: Shares the aromatic amine group but lacks the pentanol chain.
4-Amino-3-methylphenol: Contains the aromatic amine and hydroxyl groups but lacks the ethylamine and pentanol chains.
Uniqueness
5-{[2-(4-Amino-3-methylphenyl)ethyl]amino}pentan-1-OL is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
142644-91-5 |
|---|---|
Molecular Formula |
C14H24N2O |
Molecular Weight |
236.35 g/mol |
IUPAC Name |
5-[2-(4-amino-3-methylphenyl)ethylamino]pentan-1-ol |
InChI |
InChI=1S/C14H24N2O/c1-12-11-13(5-6-14(12)15)7-9-16-8-3-2-4-10-17/h5-6,11,16-17H,2-4,7-10,15H2,1H3 |
InChI Key |
XQQMGAVLKSPMBX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)CCNCCCCCO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(3,4-Dimethylphenyl)-N-(4-methylphenyl)[1,1'-biphenyl]-4-amine](/img/structure/B12556678.png)
![4-[(4-Hydroxyphenyl)methylidene]-1-methylpyrrolidine-2,3-dione](/img/structure/B12556684.png)





![1,3-Bis({[2-(chloromethyl)prop-2-en-1-yl]oxy}methyl)benzene](/img/structure/B12556721.png)





